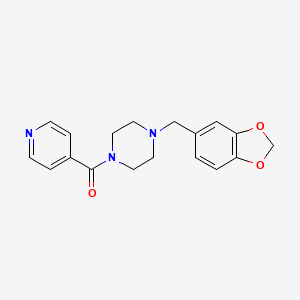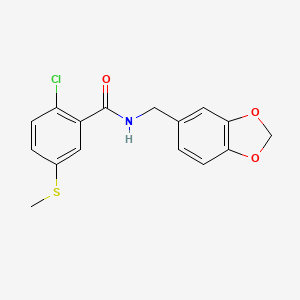
1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine, also known as ANPI, is a chemical compound that has been extensively studied for its potential pharmaceutical applications. ANPI belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has been extensively studied for its potential pharmaceutical applications. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the replication of the HIV-1 virus and the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of the proteasome, a complex of proteins that is involved in the degradation of proteins in the cell. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has been shown to bind to the serotonin transporter, a protein that is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has been shown to modulate the activity of various neurotransmitters in the brain, including serotonin and dopamine.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has been extensively studied for its potential pharmaceutical applications, making it a useful compound for testing in vitro and in vivo. However, 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine also has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine. One potential area of research is the development of 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine analogs with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine, which is not fully understood. Additionally, further studies are needed to investigate the potential pharmaceutical applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine, including its use as an anticancer, antiviral, and antibacterial agent. Finally, the potential use of 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine in combination with other drugs or therapies should be explored, as it may enhance its effectiveness in vivo.
Conclusion
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine is a chemical compound that has been extensively studied for its potential pharmaceutical applications. It possesses a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has several advantages for use in lab experiments, including its relative ease of synthesis and extensive prior research. However, 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine also has some limitations, including low solubility and bioavailability. Future research on 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine should focus on the development of analogs with improved properties, investigation of its mechanism of action, and exploration of its potential pharmaceutical applications.
Synthesis Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine begins with the reaction of 4-isonicotinoylchloride with 1-(1,3-benzodioxol-5-ylmethyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine. The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(15-3-5-19-6-4-15)21-9-7-20(8-10-21)12-14-1-2-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDIQFZKSPZJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)

![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)

![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)


![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)


![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)

